![molecular formula C16H19ClN2O2 B13883389 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group and a methylpropyl group, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride typically involves the reaction of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the conversion of the pyrazole derivative to the corresponding carbonyl chloride.
Analyse Des Réactions Chimiques
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts for hydrolysis
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.
Biological Studies: It serves as a building block for the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The methoxyphenyl and pyrazole moieties play crucial roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbohydrazide: This compound features a carbohydrazide group instead of a carbonyl chloride, leading to different reactivity and applications.
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of an aldehyde group in this compound provides distinct chemical properties and synthetic utility.
The uniqueness of this compound lies in its carbonyl chloride functionality, which allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C16H19ClN2O2 |
|---|---|
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(2)8-15-14(16(17)20)9-18-19(15)10-12-4-6-13(21-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3 |
Clé InChI |
MGRMJNLFSCALRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
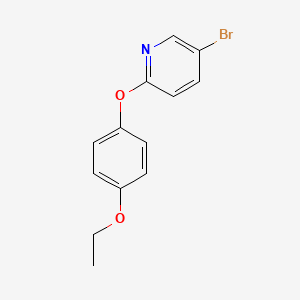
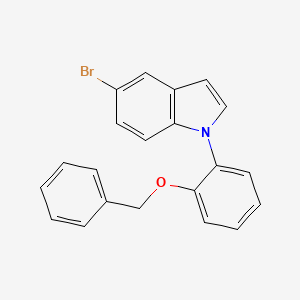
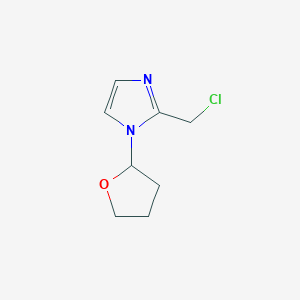

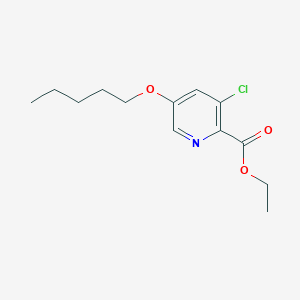




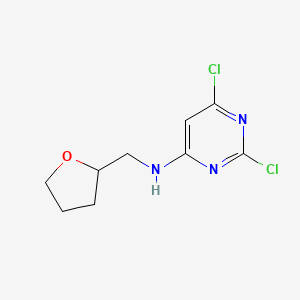
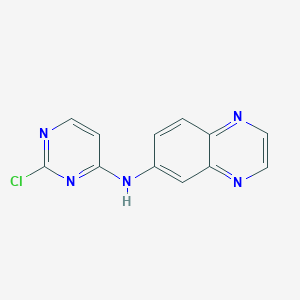
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
